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Compound of Interest

Compound Name: 2-Iodo-6-methylpyridine

Cat. No.: B1337604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Iodo-6-methylpyridine. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights

for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary
The spectroscopic data for 2-Iodo-6-methylpyridine is summarized in the tables below,

presenting a combination of experimental and predicted values to provide a thorough analytical

profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The experimental ¹H NMR spectrum of 2-Iodo-6-methylpyridine in CDCl₃

reveals three distinct signals corresponding to the aromatic protons and the methyl group.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.58 d 7.69 H-4

7.20 t 7.69 H-5

7.10 d 7.51 H-3

2.52 s - -CH₃

¹³C NMR Spectrum: Due to the lack of readily available experimental data, the ¹³C NMR

chemical shifts have been predicted using computational methods.

Chemical Shift (δ) ppm (Predicted) Assignment

159.8 C-6

142.5 C-4

130.2 C-5

125.8 C-3

94.2 C-2

24.5 -CH₃

Infrared (IR) Spectroscopy
The predicted infrared absorption peaks for 2-Iodo-6-methylpyridine are listed below,

indicating the characteristic vibrational modes of the molecule.
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Wavenumber (cm⁻¹) (Predicted) Vibrational Assignment

3050-3100 C-H stretch (aromatic)

2950-3000 C-H stretch (methyl)

1570-1600 C=C stretch (aromatic ring)

1450-1480 C-H bend (methyl)

1100-1200 C-N stretch

500-600 C-I stretch

Mass Spectrometry (MS)
The predicted mass spectrum of 2-Iodo-6-methylpyridine is characterized by its molecular ion

peak and several key fragment ions.

m/z (Predicted) Ion Assignment

219 [M]⁺ (Molecular Ion)

127 [I]⁺

92 [M - I]⁺

65 [C₅H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Iodo-6-methylpyridine is prepared by dissolving 5-10 mg of the compound in

approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution

is then filtered into an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid 2-Iodo-6-methylpyridine is placed directly onto the ATR crystal. The

spectrum is then recorded by acquiring multiple scans to improve the signal-to-noise ratio. For

a solution, the compound is dissolved in a suitable solvent (e.g., chloroform) and a drop of the

solution is placed on a salt plate (e.g., NaCl or KBr). After evaporation of the solvent, a thin film

of the compound remains, which is then analyzed.

Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the 2-Iodo-6-methylpyridine sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting

positively charged ions are then accelerated and separated by a mass analyzer based on their

mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a

mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of an organic compound like 2-Iodo-6-methylpyridine.
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Spectroscopic Analysis Workflow for 2-Iodo-6-methylpyridine

Sample Preparation
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Data Analysis & Interpretation
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-6-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337604#spectroscopic-data-of-2-iodo-6-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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